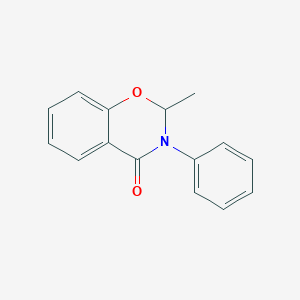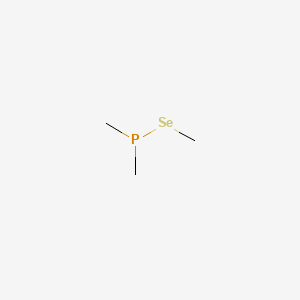
Ethene;ethenyl acetate;2-methylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethene: , ethenyl acetate , and 2-methylprop-2-enoic acid are three distinct organic compounds with significant roles in various industrial and scientific applications
Méthodes De Préparation
Ethene
Ethene can be prepared through several methods:
Laboratory Preparation: Ethene is commonly prepared by dehydrating ethanol using concentrated sulfuric acid at around 170°C.
Industrial Production: Ethene is primarily produced by steam cracking of hydrocarbons such as ethane and propane.
Ethenyl Acetate
Ethenyl acetate is synthesized through:
Ethylene Gas Phase Method: Ethylene, oxygen, and acetic acid react in the presence of a palladium catalyst at 160-180°C.
Ethylene Liquid Phase Method: Ethylene and acetic acid react with palladium chloride and copper chloride as catalysts.
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid is prepared by:
Acetone Cyanohydrin Route: Acetone cyanohydrin is converted to methacrylamide sulfate using sulfuric acid, which is then hydrolyzed to methacrylic acid.
Isobutylene Oxidation: Isobutylene is oxidized sequentially to methacrolein and then to methacrylic acid.
Analyse Des Réactions Chimiques
Ethene
Ethene undergoes various reactions:
Addition Reactions: Ethene reacts with halogens (e.g., chlorine) to form dihaloalkanes.
Polymerization: Ethene polymerizes to form polyethylene, a widely used plastic.
Oxidation: Ethene can be oxidized to form ethylene oxide, which is further converted to ethylene glycol.
Ethenyl Acetate
Ethenyl acetate undergoes:
Polymerization: It polymerizes to form polyvinyl acetate, used in adhesives and paints.
Hydrolysis: Ethenyl acetate hydrolyzes to form acetic acid and ethylene.
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid undergoes:
Esterification: It reacts with alcohols to form esters, such as methyl methacrylate.
Polymerization: It polymerizes to form polymethacrylic acid, used in various applications.
Applications De Recherche Scientifique
Ethene
Ethene is extensively studied for its role as a plant hormone regulating growth and ripening . It is also used in the production of polyethylene and other chemicals .
Ethenyl Acetate
Ethenyl acetate is used in the production of polyvinyl acetate, which is a key component in adhesives, paints, and coatings . It is also used in the synthesis of other chemicals .
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid is used in the production of polymethacrylic acid and its esters, which are important in the manufacture of resins, coatings, and adhesives . It is also used in drug delivery systems .
Mécanisme D'action
Ethene
Ethene acts as a signaling molecule in plants, binding to ethylene receptors and initiating a cascade of events that regulate growth and development .
Ethenyl Acetate
Ethenyl acetate acts as a monomer in polymerization reactions, forming long polymer chains through radical mechanisms .
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid undergoes polymerization through free radical mechanisms, forming polymers with various applications .
Comparaison Avec Des Composés Similaires
Ethene
Similar compounds include ethane and acetylene. Ethene is unique due to its double bond, making it more reactive and suitable for polymerization .
Ethenyl Acetate
Similar compounds include ethyl acetate and propyl acetate. Ethenyl acetate is unique due to its ability to polymerize and form polyvinyl acetate .
2-methylprop-2-enoic acid
Similar compounds include acrylic acid and crotonic acid. 2-methylprop-2-enoic acid is unique due to its methyl group, which affects its polymerization properties .
Propriétés
Numéro CAS |
26375-31-5 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
ethene;ethenyl acetate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/2C4H6O2.C2H4/c1-3-6-4(2)5;1-3(2)4(5)6;1-2/h3H,1H2,2H3;1H2,2H3,(H,5,6);1-2H2 |
Clé InChI |
AXICFBPWRAFPRV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)O.CC(=O)OC=C.C=C |
Numéros CAS associés |
26375-31-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


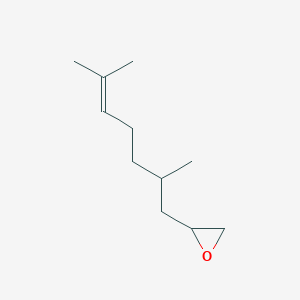

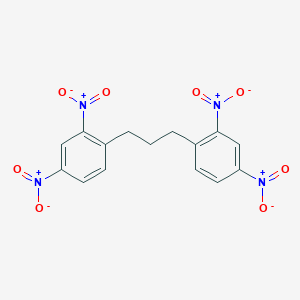
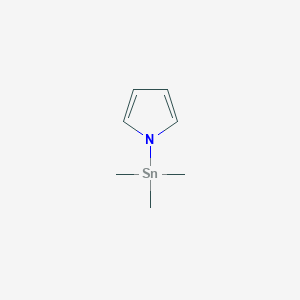
![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)
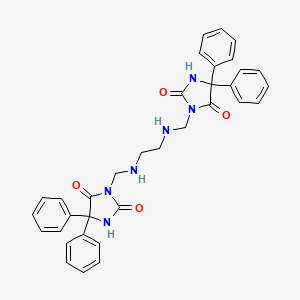
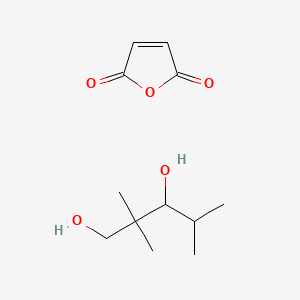
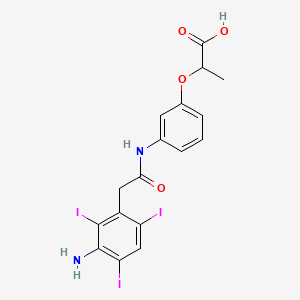
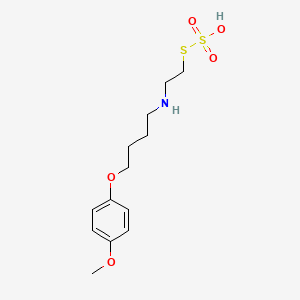
![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)


